molecular formula C10H10N2O B3361351 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one CAS No. 919093-59-7

2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one

Cat. No.: B3361351
CAS No.: 919093-59-7
M. Wt: 174.2 g/mol
InChI Key: IQHQJOHVXAZNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with an allyl halide in the presence of a base can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reaction, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is investigated for its electronic properties and potential use in organic electronic devices.

Mechanism of Action

The mechanism by which 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylethenyl)aniline
  • Naphthalene derivatives

Uniqueness

Compared to similar compounds, 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one is unique due to its specific structural features and the presence of both pyridine and pyrrole rings. This dual-ring system imparts distinct electronic and steric properties, making it a valuable scaffold in various chemical and biological applications.

Properties

IUPAC Name

2-prop-2-enyl-1H-pyrrolo[3,4-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-5-12-7-8-3-4-11-6-9(8)10(12)13/h2-4,6H,1,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHQJOHVXAZNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579993
Record name 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919093-59-7
Record name 2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Reactant of Route 3
Reactant of Route 3
2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Reactant of Route 4
2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Reactant of Route 5
2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Reactant of Route 6
2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.